molecular formula C5H6F2O4 B3426776 3-ethoxy-2,2-difluoro-3-oxopropanoic acid CAS No. 54404-52-3

3-ethoxy-2,2-difluoro-3-oxopropanoic acid

Cat. No.: B3426776
CAS No.: 54404-52-3
M. Wt: 168.10 g/mol
InChI Key: FIUWHFOSVAXXFV-UHFFFAOYSA-N
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Description

3-Ethoxy-2,2-difluoro-3-oxopropanoic acid is a fluorinated carboxylic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position, two fluorine atoms at the 2-positions, and a ketone group (oxo) at the 3-position.

The compound’s reactivity is influenced by the electron-withdrawing fluorine atoms and the ethoxy group, which may enhance stability and modulate solubility. Such fluorinated derivatives are often intermediates in pharmaceuticals and agrochemicals due to their ability to resist metabolic degradation .

Properties

IUPAC Name

3-ethoxy-2,2-difluoro-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O4/c1-2-11-4(10)5(6,7)3(8)9/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUWHFOSVAXXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54404-52-3
Record name 3-ethoxy-2,2-difluoro-3-oxopropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-2,2-difluoro-3-oxopropanoic acid typically involves the fluorination of ethyl 3-oxopropanoate. One common method includes the reaction of ethyl 3-oxopropanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows: [ \text{C}_5\text{H}_8\text{O}_3 + \text{DAST} \rightarrow \text{C}_5\text{H}_6\text{F}_2\text{O}_4 + \text{by-products} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), other nucleophiles

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Ethoxy-2,2-difluoro-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of 3-ethoxy-2,2-difluoro-3-oxopropanoic acid involves its interaction with various molecular targets, depending on the specific application. In biochemical contexts, the fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethoxy group may also play a role in the compound’s solubility and overall bioavailability.

Comparison with Similar Compounds

Fluorinated Propanoic Acid Esters

Compound Name Molecular Formula Substituents Key Features Reference
3-Ethoxy-2,2-difluoro-3-oxopropanoic acid C₅H₆F₂O₄ -OCH₂CH₃, 2×F, =O at C3 High polarity due to carboxylic acid and fluorines; potential metabolic stability.
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate C₁₁H₁₀F₂O₃ Phenyl ring with 3,5-F, ester group Aromatic fluorination enhances lipophilicity; used in drug intermediates.
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate C₁₁H₁₁FO₃ Single F at C2, phenyl ketone Lower fluorine content reduces electron withdrawal; simpler synthesis.

Key Differences :

  • Ethoxy vs. Ester Groups: The ethoxy group in the target compound contrasts with ester groups in analogs like Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate. Ethoxy may improve aqueous solubility compared to lipophilic esters .

Aromatic vs. Aliphatic Fluorinated Acids

Compound Name Molecular Formula Structure Type Applications Reference
3-Ethoxy-2,4-difluorobenzoic acid C₉H₈F₂O₃ Aromatic carboxylic acid Used in materials science; melting point 134–136°C.
3-Cyclopropyl-2,2-difluoro-3-oxopropanoic acid C₆H₆F₂O₃ Aliphatic carboxylic acid Cyclopropyl group introduces ring strain, altering reactivity.

Key Differences :

  • Acidity : Benzoic acid derivatives (e.g., 3-ethoxy-2,4-difluorobenzoic acid) exhibit stronger acidity (lower pKa) due to aromatic resonance stabilization, whereas aliphatic analogs like the target compound have moderate acidity .
  • Synthetic Utility : Aliphatic fluorinated acids are more versatile in nucleophilic substitutions, while aromatic analogs are preferred in coupling reactions .

Amino-Substituted Analogs

Compound Name Molecular Formula Substituents Features Reference
3-(Dimethylamino)-3-ethoxy-2,2-difluoro-propionic acid ethyl ester C₉H₁₇F₂NO₃ -N(CH₃)₂, -OCH₂CH₃, 2×F Amino group introduces basicity; used in catalysis.

Key Differences :

  • Reactivity: Amino groups enable participation in hydrogen bonding and coordination chemistry, unlike the purely electronegative profile of the target compound .

Biological Activity

3-Ethoxy-2,2-difluoro-3-oxopropanoic acid is a fluorinated organic compound with the molecular formula C5_5H6_6F2_2O4_4. This compound features both ethoxy and difluoro groups attached to a propanoic acid backbone, which significantly influences its biological activity and chemical properties. The presence of fluorine atoms can enhance binding affinity to various enzymes or receptors, making it a subject of interest in biochemical research and drug development.

The biological activity of this compound is primarily attributed to its molecular structure, which allows it to interact effectively with biological targets. The difluoro groups are known to enhance the compound's lipophilicity and stability, potentially increasing its bioavailability. The ethoxy group contributes to solubility, which is crucial for its absorption and distribution in biological systems.

Key Mechanisms:

  • Enzyme Interaction: The compound may modulate enzyme activity through competitive inhibition or allosteric modulation due to its structural characteristics.
  • Receptor Binding: Its unique structure allows for specific interactions with receptors, influencing various signaling pathways.

Research Findings

Several studies have explored the biological implications of this compound:

Data Table: Biological Activity Summary

Activity Type Observation Reference
AntimicrobialEffective against specific bacterial strains
AntitumorPotential interference with cancer cell growth
Biochemical ProbingUsed in studies for metabolic pathway analysis

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of this compound involved testing against common pathogens such as E. coli and Staphylococcus aureus. The compound was found to inhibit bacterial growth at concentrations comparable to standard antibiotics like ampicillin.

Case Study 2: Drug Development

In a recent investigation into drug design, researchers utilized this compound as a scaffold for synthesizing new fluorinated pharmaceuticals. The study highlighted the importance of fluorine in enhancing pharmacokinetic properties and improving therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethoxy-2,2-difluoro-3-oxopropanoic acid
Reactant of Route 2
Reactant of Route 2
3-ethoxy-2,2-difluoro-3-oxopropanoic acid

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